molecular formula C14H21BrO B13636427 (2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene

(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene

Cat. No.: B13636427
M. Wt: 285.22 g/mol
InChI Key: BTYPHHLEVPOOFN-UHFFFAOYSA-N
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Description

(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene is an organic compound with the molecular formula C14H21BrO. This compound features a benzene ring substituted with a bromo group and an ethyl group that is further substituted with a 3,3-dimethylbutoxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as 1-(3,3-dimethylbutoxy)ethylbenzene, using bromine or a brominating agent under controlled conditions. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of continuous flow reactors can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromo group can yield the corresponding ethylbenzene derivative.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield (2-Hydroxy-1-(3,3-dimethylbutoxy)ethyl)benzene, while oxidation with potassium permanganate can produce (2-Bromo-1-(3,3-dimethylbutoxy)acetophenone).

Scientific Research Applications

(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The bromine atom can act as an electrophile, facilitating reactions with nucleophiles.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,3-dimethylbenzene: Similar in structure but lacks the 3,3-dimethylbutoxy group.

    2-Bromo-1,3-dimethoxybenzene: Contains methoxy groups instead of the 3,3-dimethylbutoxy group.

    1-Bromo-4-ethylbenzene: Similar in having a bromo and ethyl group but lacks the 3,3-dimethylbutoxy group.

Uniqueness

(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene is unique due to the presence of the 3,3-dimethylbutoxy group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

[2-bromo-1-(3,3-dimethylbutoxy)ethyl]benzene

InChI

InChI=1S/C14H21BrO/c1-14(2,3)9-10-16-13(11-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3

InChI Key

BTYPHHLEVPOOFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOC(CBr)C1=CC=CC=C1

Origin of Product

United States

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